

X-ray crystallographic analysis of 2-Bromo-6-fluoro-3-methylbenzaldehyde derivatives

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Compound of Interest

Compound Name:	2-Bromo-6-fluoro-3-methylbenzaldehyde
Cat. No.:	B119135

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As a Senior Application Scientist, this guide provides an in-depth technical comparison and procedural overview for the X-ray crystallographic analysis of **2-Bromo-6-fluoro-3-methylbenzaldehyde** derivatives. Recognizing the nascent stage of research into this specific substitution pattern, this document establishes a predictive framework by comparing data from structurally analogous halogenated benzaldehydes. This approach allows researchers to anticipate crystallographic behavior and make informed experimental choices.

Strategic Importance of Halogenated Benzaldehydes in Drug Discovery

Halogenated organic compounds, particularly substituted benzaldehydes, are pivotal synthons in medicinal chemistry. The introduction of halogens like bromine and fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine is often used to enhance metabolic stability and binding affinity, while bromine can participate in halogen bonding, a specific and directional non-covalent interaction crucial for molecular recognition at protein active sites.^{[1][2][3]} The title compound, **2-Bromo-6-fluoro-3-methylbenzaldehyde**, combines these features, making its structural elucidation—and that of its derivatives—a priority for rational drug design.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule.^{[4][5][6]} This technique provides unequivocal data on bond

lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR).[\[7\]](#)

Comparative Crystallographic Analysis of Analogous Structures

Direct crystallographic data for **2-Bromo-6-fluoro-3-methylbenzaldehyde** is not yet prevalent in open literature. Therefore, we present a comparative analysis of closely related structures to forecast its crystallographic properties. The data below is sourced from published crystallographic studies of substituted benzaldehydes.

Parameter	Analog 1: 2-Bromo-5-fluorobenzaldehyd e [8]	Analog 2: 2-Bromo-4-methylbenzaldehyd e [9]	Analog 3: 4-Bromobenzaldehyd e [10]
Chemical Formula	C ₇ H ₄ BrFO	C ₈ H ₇ BrO	C ₇ H ₅ BrO
Molecular Weight	203.01	199.05	185.03
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c	P2 ₁ /c
a (Å)	15.3593 (6)	10.1331 (7)	27.3992 (18)
b (Å)	3.8699 (2)	13.9114 (9)	3.9369 (2)
c (Å)	12.5186 (5)	5.7533 (4)	12.8006 (8)
β (°)	90.999 (2)	100.369 (3)	103.504 (2)
Volume (Å ³)	743.83 (5)	798.51 (9)	1342.60 (14)
Z	4	4	8
Temperature (K)	125	296	200
R-factor (R1)	Not Reported	0.030	0.047

Analysis and Predictions for **2-Bromo-6-fluoro-3-methylbenzaldehyde**:

- Crystal System & Space Group: Like its analogs, the target molecule is highly likely to crystallize in a centrosymmetric monoclinic space group, such as $P2_1/c$. This is a common space group for small organic molecules.
- Intermolecular Interactions: The presence of both bromine and fluorine suggests the potential for significant halogen-halogen interactions ($Br\cdots F$) and halogen bonds, which would strongly influence the crystal packing.^{[8][11]} The aldehyde oxygen will likely act as a hydrogen bond acceptor for weak $C-H\cdots O$ interactions.
- Influence of the Methyl Group: The additional methyl group at the 3-position, compared to the analogs, will introduce steric hindrance that could affect the planarity of the molecule and the nature of π -stacking interactions.

Experimental Design: From Synthesis to Structure

A robust experimental plan is crucial for obtaining high-quality crystallographic data. The following sections detail the necessary protocols and the rationale behind each step.

Synthesis and Crystallization

The synthesis of the target compound and its derivatives can be approached through established organic chemistry methodologies. For instance, a plausible route for the parent compound involves the oxidation of the corresponding benzyl alcohol.^{[12][13]}

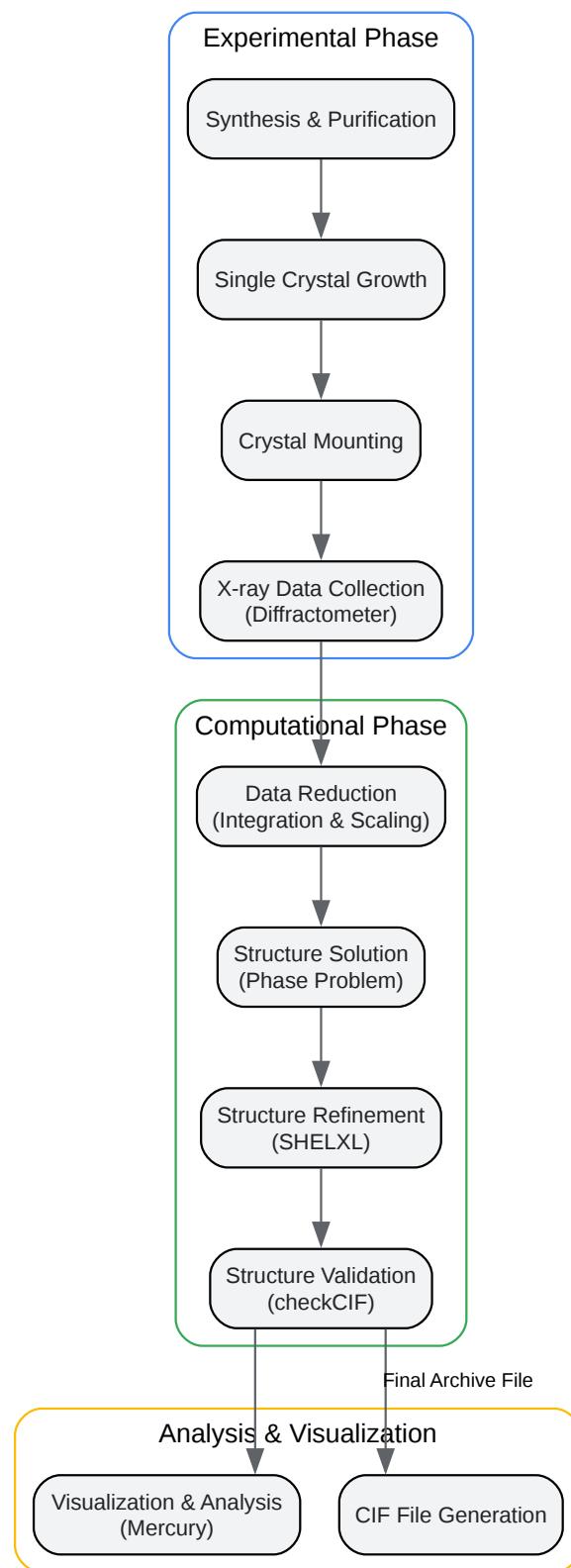
Protocol for Crystal Growth: The critical step for X-ray analysis is growing a high-quality single crystal.^[14] This is often more of an art than a science, requiring systematic screening of conditions.

- Material Purification: Ensure the synthesized compound is of the highest possible purity (>99%) using techniques like column chromatography or recrystallization. Impurities can inhibit crystal nucleation and growth.
- Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, dichloromethane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
- Crystallization Method:

- Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days. This is the most common and straightforward method.
- Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent in which the compound is insoluble but which is miscible with the solvent of the solution. The slow diffusion of the poor solvent into the solution reduces the compound's solubility, promoting crystallization.
- Crystal Harvesting: Once suitable crystals (typically 0.1-0.4 mm in size with well-defined faces) have formed, carefully remove them from the mother liquor using a nylon loop and mount them immediately on the diffractometer.

X-ray Diffraction Data Collection and Analysis

The overall workflow for single-crystal X-ray diffraction involves several key stages, from data collection to structure solution and refinement.[\[15\]](#)[\[16\]](#)[\[17\]](#)



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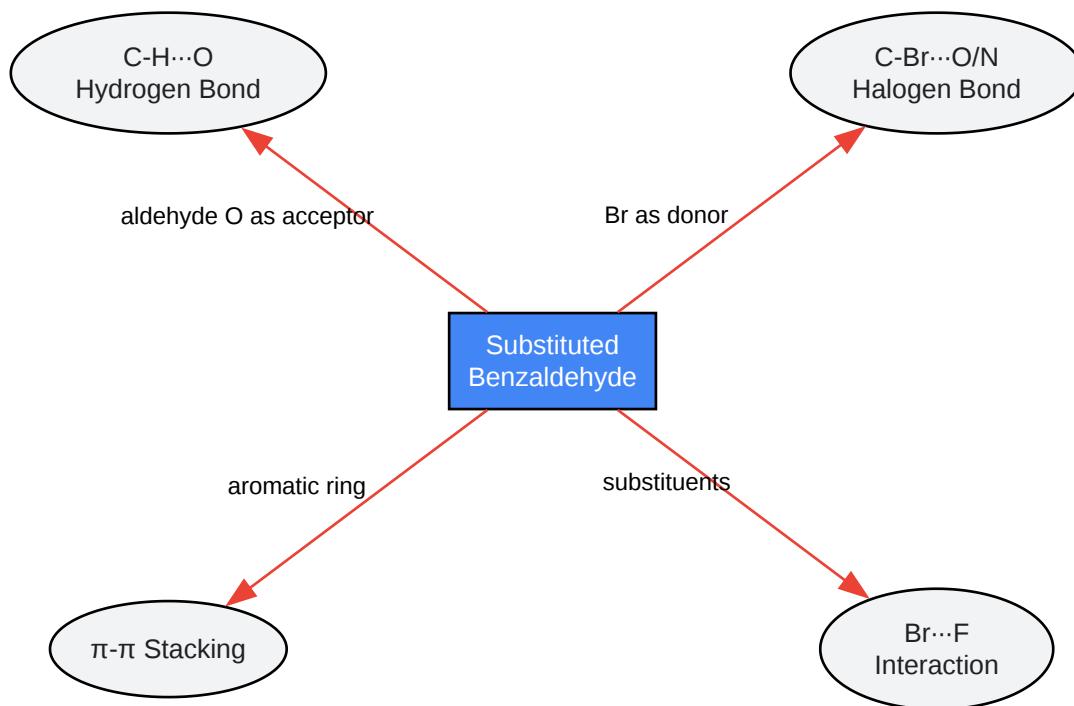
Caption: General workflow for single-crystal X-ray crystallography.

Step-by-Step Protocol for Data Analysis:

- Data Collection: A suitable crystal is mounted on a goniometer and cooled (typically to 100-150 K) to minimize thermal vibrations. A modern diffractometer then collects a series of diffraction images as the crystal is rotated in the X-ray beam.[\[7\]](#)
- Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections (e.g., for Lorentz and polarization effects), and indexing the reflections to determine the unit cell parameters and space group.
- Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.
- Structure Refinement: This is an iterative process of improving the agreement between the observed diffraction data and the data calculated from the structural model. The program SHELXL is an industry standard for this process.[\[18\]](#) It refines atomic positions, displacement parameters, and other model parameters using a least-squares algorithm.
- Visualization and Validation: The refined structure is visualized using software like Mercury to check for chemical sense and to analyze intermolecular interactions.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) The final model is validated using tools like checkCIF to ensure it conforms to crystallographic standards. The final data is archived in a Crystallographic Information File (CIF).[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Key Intermolecular Interactions to Analyze

A thorough crystallographic analysis extends beyond the molecular structure to the supramolecular assembly. For halogenated benzaldehydes, the following interactions are paramount.



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Caption: Key intermolecular interactions in halogenated benzaldehydes.

- Halogen Bonding: The electropositive region on the bromine atom (the σ -hole) can interact favorably with a Lewis base, such as the oxygen of a nearby aldehyde or a nitrogen atom in a derivative. This is a highly directional and influential interaction.[3][11]
- π - π Stacking: Aromatic rings can stack in offset face-to-face arrangements, contributing to crystal stability through van der Waals forces.[8]
- Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the aldehyde oxygen and aromatic or methyl C-H groups are expected to play a role in the crystal packing.

Alternative and Complementary Analytical Techniques

While single-crystal X-ray diffraction is the gold standard, other techniques provide complementary information.

- Powder X-ray Diffraction (PXRD): Useful for analyzing bulk crystalline material, confirming phase purity, and identifying polymorphism. It provides less structural detail than the single-crystal method.[17][27]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure in solution, which can be compared to the solid-state conformation determined by crystallography.
- Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model intermolecular interactions and predict crystal packing, corroborating experimental findings.[1][2]

By integrating data from these analogous systems with the robust experimental and analytical workflows described, researchers can efficiently approach the crystallographic characterization of novel **2-Bromo-6-fluoro-3-methylbenzaldehyde** derivatives, accelerating their application in drug development and materials science.

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